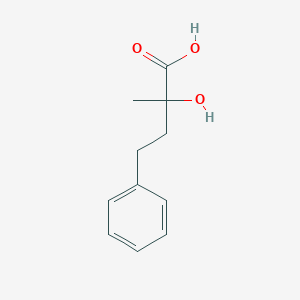

2-Hydroxy-2-methyl-4-phenylbutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Hydroxy-2-methyl-4-phenylbutanoic acid” is a chemical compound with the molecular weight of 194.23 . It is a powder at room temperature .

Synthesis Analysis

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) with carbonyl reductases has been reported . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13) . This indicates the molecular structure of the compound.

Chemical Reactions Analysis

Optically active ®-2-hydroxy-4-phenylbutanoate esters (®-HPBE) are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has been reported .

Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 194.23 .

Scientific Research Applications

Component in Aminopeptidase Inhibitors

2-Hydroxy-2-methyl-4-phenylbutanoic acid is identified as a component in bestatin, an inhibitor of aminopeptidase B and leucine aminopeptidase. The stereochemistry of this compound is determined by X-ray crystallographic analysis, indicating its significance in pharmaceutical research (Nakamura et al., 1976).

Theoretical and Computational Studies

Density functional theory (DFT) calculations have been applied to study the structural and electronic properties of 2-hydroxy-2-phenylbutanoic acid and its derivatives. These studies provide insights into the molecular properties and potential applications in material science and drug discovery (Raajaraman et al., 2019).

Biocatalytic Applications

The biocatalytic deracemization of the racemic ethyl ester of 2-hydroxy-4-phenylbutanoic acid has been achieved with high yield and enantiomeric excess. This process, using whole cells of Candida parapsilosis, highlights its potential in producing optically pure compounds for pharmaceutical applications (Chadha & Baskar, 2002).

Synthetic Methodology

Efficient synthetic methods for this compound and its derivatives have been developed. These methods are important for the synthesis of peptide bond isosteres and other pharmaceutical intermediates (May & Abell, 1999).

Applications in Wine and Beverage Analysis

Quantitative determination of 2-hydroxy-2-methylbutanoic acid and related compounds has been optimized for wines and other alcoholic beverages. This research contributes to the understanding of flavor and aroma compounds in food and beverage science (Gracia-Moreno et al., 2015).

Environmental Fate and Degradation

Studies on microbial degradation of chiral 2-phenylbutyric acid, a related compound, have provided insights into the environmental fate and biodegradation pathways of similar chemical structures. This research is crucial for understanding the ecological impact of synthetic compounds (Liu et al., 2011).

Mechanism of Action

Mode of Action

2-Hydroxy-2-methyl-4-phenylbutanoic acid acts as an ACE inhibitor . By inhibiting ACE, it prevents the formation of angiotensin II, thereby leading to a decrease in blood pressure . This compound is a key precursor for the production of ACE inhibitors .

Biochemical Pathways

The compound is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (R-HPBE) with carbonyl reductases . This process has several advantageous attributes, including high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of blood pressure . By inhibiting ACE and preventing the formation of angiotensin II, it reduces vasoconstriction and thus lowers blood pressure .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solvent used in the biocatalytic reduction process can impact the enzymatic reactions . Solvents with a higher log P are more hydrophobic and thus more advantageous for enzymatic reactions

Safety and Hazards

While specific safety and hazard information for “2-Hydroxy-2-methyl-4-phenylbutanoic acid” is not available, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-HPBE with carbonyl reductases has shown promise . An increasing number of OPBE reductases have been discovered owing to the drastic achievements in genomics, screening and evolution technologies, and process engineering . The potential of ®-HPBE production process has also been intensively evaluated .

Biochemical Analysis

Biochemical Properties

The role of 2-Hydroxy-2-methyl-4-phenylbutanoic acid in biochemical reactions is significant. It is involved in the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to ®-2-hydroxy-4-phenylbutanoate esters (R-HPBE) with carbonyl reductases . This process is characterized by high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .

Cellular Effects

Given its role as a precursor in the production of ACE inhibitors, it can be inferred that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism related to the regulation of blood pressure .

Molecular Mechanism

It is known to be involved in the biocatalytic asymmetric reduction of OPBE to R-HPBE with carbonyl reductases . This suggests that it may interact with these enzymes and potentially influence their activity.

properties

IUPAC Name |

2-hydroxy-2-methyl-4-phenylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(14,10(12)13)8-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVARADSUFYREX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(Tert-butyl)-2-methylindeno[3,2-c]pyrazol-4-one](/img/structure/B2948522.png)

![4-methyl-2-((2-methylallyl)thio)-1H-benzo[d]imidazole](/img/structure/B2948523.png)

![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-bromo-2-fluorophenyl)amino)acrylonitrile](/img/structure/B2948524.png)

![Tert-butyl N-[(1S)-2-hydroxy-1-(3-nitrophenyl)ethyl]carbamate](/img/structure/B2948530.png)

![methyl 4-{[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]methyl}benzoate](/img/structure/B2948533.png)

![2-((4-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2948539.png)

![1-(3,5-Dichloro-4-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2948542.png)